[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
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Overview
Description
The compound “[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, ether linkages, and the incorporation of benzodiazepine moieties. Each step would require specific reagents and conditions, such as:
Amide Bond Formation: Using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI) in the presence of a base.
Ether Linkages: Typically formed through nucleophilic substitution reactions using alkyl halides and alcohols.
Benzodiazepine Incorporation: This might involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, forming ketones or aldehydes.
Reduction: Amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides and nucleophiles under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new ether or ester linkages.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its benzodiazepine moiety, which is known for its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The benzodiazepine moiety suggests potential binding to GABA receptors, leading to sedative or anxiolytic effects. The presence of multiple functional groups could also allow interactions with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Midazolam: A benzodiazepine with rapid onset of action.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and a benzodiazepine core
Properties
Molecular Formula |
C73H97N9O23 |
---|---|
Molecular Weight |
1468.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate |
InChI |
InChI=1S/C73H97N9O23/c1-47(2)67(78-64(84)16-21-95-23-25-97-27-29-99-31-33-101-35-36-102-34-32-100-30-28-98-26-24-96-22-17-74-63(83)15-18-79-65(85)13-14-66(79)86)69(88)76-50(5)68(87)77-52-11-9-51(10-12-52)46-105-73(92)82-57-42-62(60(94-7)40-55(57)71(90)81-45-49(4)38-58(81)72(82)91)104-20-8-19-103-61-41-56-54(39-59(61)93-6)70(89)80-44-48(3)37-53(80)43-75-56/h9-14,39-45,47,50,53,58,67,72,91H,8,15-38,46H2,1-7H3,(H,74,83)(H,76,88)(H,77,87)(H,78,84)/t50-,53-,58-,67-,72-/m0/s1 |
InChI Key |
APJPXDKCZLTGNQ-PZVLBMEASA-N |
Isomeric SMILES |
CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC |
Canonical SMILES |
CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC |
Origin of Product |
United States |
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